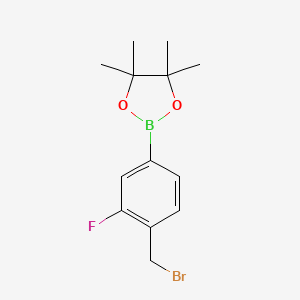










|
REACTION_CXSMILES
|
BrC1C=CC(C)=C(F)C=1.N[C@H](C(O)=O)CC(C)C.[S:19]1[CH2:24][C:23](=[O:25])[NH:22][C:21]2[CH:26]=[CH:27][CH:28]=[CH:29][C:20]1=2.[Br:30][CH2:31][C:32]1[CH:37]=[CH:36][C:35]([B:38]2[O:42][C:41]([CH3:44])([CH3:43])[C:40]([CH3:46])([CH3:45])[O:39]2)=[CH:34][C:33]=1[F:47].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[Br:30][CH2:31][C:32]1[CH:37]=[CH:36][C:35]([B:38]2[O:39][C:40]([CH3:45])([CH3:46])[C:41]([CH3:44])([CH3:43])[O:42]2)=[CH:34][C:33]=1[F:47].[F:47][C:33]1[CH:34]=[C:35]([B:38]2[O:42][C:41]([CH3:44])([CH3:43])[C:40]([CH3:46])([CH3:45])[O:39]2)[CH:36]=[CH:37][C:32]=1[CH2:31][N:22]1[C:23](=[O:25])[CH2:24][S:19][C:20]2[CH:29]=[CH:28][CH:27]=[CH:26][C:21]1=2 |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(C)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
90 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C2=C(NC(C1)=O)C=CC=C2
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)F
|
|
Name
|
|
|
Quantity
|
90 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a dry round bottom flask equipped with a stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with argon
|
|
Type
|
ADDITION
|
|
Details
|
then charged with dry DMF (3 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated NaHCO3
|
|
Type
|
CUSTOM
|
|
Details
|
The two layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic extracts were combined then washed with saturated LiCl solution (20 mL) and brine (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by flash column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with hexanes/ethyl acetate
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(CN2C3=C(SCC2=O)C=CC=C3)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |